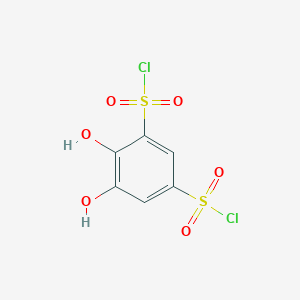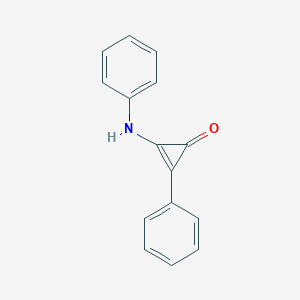![molecular formula C20H22O4S3 B14276498 2-{[2-({4-[(2-Carboxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid CAS No. 144707-21-1](/img/structure/B14276498.png)
2-{[2-({4-[(2-Carboxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-({4-[(2-Carboxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid is a complex organic compound characterized by the presence of multiple sulfanyl (thioether) groups and carboxylic acid functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-({4-[(2-Carboxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid typically involves multi-step organic reactions. One common approach is the stepwise introduction of sulfanyl groups to a benzoic acid derivative. The process may include:
Thioether Formation: Reacting a benzoic acid derivative with a thiol compound under basic conditions to form a thioether linkage.
Chain Extension: Using alkyl halides to extend the carbon chain, followed by further thioether formation.
Carboxylation: Introducing carboxyl groups through oxidation or carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-{[2-({4-[(2-Carboxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-{[2-({4-[(2-Carboxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 2-{[2-({4-[(2-Carboxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid involves its interaction with various molecular targets. The sulfanyl groups can form strong interactions with metal ions, making it useful in metal chelation therapy. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
2-{[2-({4-[(2-Hydroxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid: Similar structure but with hydroxyl groups instead of carboxyl groups.
2-{[2-({4-[(2-Methylphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid: Similar structure but with methyl groups instead of carboxyl groups.
Uniqueness
2-{[2-({4-[(2-Carboxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid is unique due to the presence of multiple carboxylic acid groups, which enhance its solubility in water and its ability to form strong hydrogen bonds. This makes it particularly useful in applications requiring high solubility and strong intermolecular interactions.
属性
CAS 编号 |
144707-21-1 |
|---|---|
分子式 |
C20H22O4S3 |
分子量 |
422.6 g/mol |
IUPAC 名称 |
2-[4-[2-(2-carboxyphenyl)sulfanylethylsulfanyl]butylsulfanyl]benzoic acid |
InChI |
InChI=1S/C20H22O4S3/c21-19(22)15-7-1-3-9-17(15)26-12-6-5-11-25-13-14-27-18-10-4-2-8-16(18)20(23)24/h1-4,7-10H,5-6,11-14H2,(H,21,22)(H,23,24) |
InChI 键 |
BEVPTPSASJQYRM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)SCCCCSCCSC2=CC=CC=C2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Diethyl 4,4'-[azanediylbis(methylene)]dibenzoate](/img/structure/B14276437.png)


![Dimethyl[2-(triethoxysilyl)ethyl]phosphane](/img/structure/B14276456.png)
![3-Hydroxy-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one](/img/structure/B14276459.png)




